molecular formula C23H18N4O4 B2424754 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 898420-53-6

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide

Cat. No. B2424754
CAS RN: 898420-53-6
M. Wt: 414.421
InChI Key: HFYXWHDHBNRLON-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative, which is a class of compounds that have been widely studied due to their diverse biological activities . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

Scientific Research Applications

Antimicrobial Activity

The compound and its derivatives have been synthesized with the aim of developing potential antimicrobials. These compounds, including 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide, have shown activity against strains of microorganisms, indicating their potential in antimicrobial applications. The relationship between the functional group variations and the biological activity of these compounds suggests a promising avenue for the development of new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Antituberculosis and Cytotoxicity

3-Heteroarylthioquinoline derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antituberculosis activity and cytotoxicity. Some of these compounds showed significant activity against Mycobacterium tuberculosis, indicating the potential for the development of new antituberculosis agents. The cytotoxic effects of these compounds were also evaluated, providing important insights into their safety profile (Chitra et al., 2011).

Analgesic and Anti-inflammatory Applications

New derivatives linked to the quinazolin-4-one ring, which share structural similarities with this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some compounds exhibited significant activity, highlighting the therapeutic potential of these derivatives in managing pain and inflammation (Dewangan et al., 2016).

Mechanism of Action

The mechanism of action of quinazolinone derivatives can vary widely depending on their structure and the biological target. They have been found to have antibacterial, antiviral, anticancer, enzyme inhibitory, anti-HIV and other biologically active properties .

Future Directions

The future directions for this compound could include further studies to determine its biological activity and potential uses in medicine. Given the wide range of activities exhibited by quinazolinone derivatives, this compound could have interesting biological properties worth exploring .

properties

IUPAC Name

3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-14-12-16(10-11-21(14)27(30)31)22(28)25-17-6-5-7-18(13-17)26-15(2)24-20-9-4-3-8-19(20)23(26)29/h3-13H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYXWHDHBNRLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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